Tert-butyl3-(1-aminobutan-2-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl3-(1-aminobutan-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2. It is often used in scientific research and industrial applications due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-(1-aminobutan-2-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 1-aminobutan-2-yl under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes rigorous purification steps such as crystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-(1-aminobutan-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl3-(1-aminobutan-2-yl)azetidine-1-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl3-(1-aminobutan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Uniqueness
Tert-butyl3-(1-aminobutan-2-yl)azetidine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in specialized applications where precise molecular interactions are required .
Properties
Molecular Formula |
C12H24N2O2 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 3-(1-aminobutan-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-5-9(6-13)10-7-14(8-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 |
InChI Key |
RUTWJTIFCWUFKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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